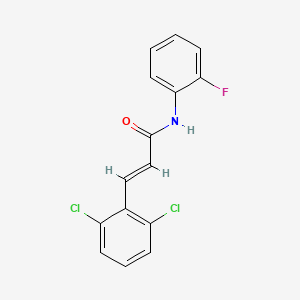![molecular formula C13H14N2O4S B5754936 N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-furamide](/img/structure/B5754936.png)
N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-furamide, commonly known as MSRA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic benefits. This compound has been studied for its ability to inhibit certain enzymes and has shown promise in treating various diseases.
Mecanismo De Acción
The mechanism of action of MSRA involves the inhibition of certain enzymes, including histone deacetylases and carbonic anhydrases. By inhibiting these enzymes, MSRA can modulate gene expression and regulate pH in the body. This mechanism of action has been studied in various diseases and has shown promise as a potential therapeutic approach.
Biochemical and Physiological Effects:
MSRA has been shown to have various biochemical and physiological effects in the body. It has been shown to modulate gene expression, regulate pH, and inhibit tumor growth in cancer cells. MSRA has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MSRA has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and has a well-defined mechanism of action. MSRA is also stable in various conditions and can be easily synthesized in large quantities. However, MSRA also has limitations for lab experiments. It can be toxic at high concentrations and may have off-target effects on other enzymes in the body.
Direcciones Futuras
There are several future directions for research on MSRA. One area of research is to further investigate its potential therapeutic benefits in various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders. Another area of research is to develop more specific inhibitors of histone deacetylases and carbonic anhydrases, which may have fewer off-target effects than MSRA. Additionally, further studies are needed to investigate the toxicity and safety of MSRA in vivo and to optimize its synthesis method for increased yield and purity.
Conclusion:
In conclusion, MSRA is a chemical compound that has gained attention in scientific research due to its potential therapeutic benefits. Its mechanism of action involves the inhibition of certain enzymes, and it has shown promise in treating various diseases. MSRA has advantages and limitations for lab experiments, and there are several future directions for research on this compound. Overall, MSRA is a promising compound that has the potential to contribute to the development of new therapies for various diseases.
Métodos De Síntesis
The synthesis of MSRA involves the reaction of 3-nitro-4-methylsulfonylaniline with furfurylamine in the presence of a catalyst. This reaction results in the formation of MSRA as a white solid. The synthesis method has been optimized to increase the yield and purity of the compound.
Aplicaciones Científicas De Investigación
MSRA has been studied for its potential therapeutic benefits in various diseases. It has been shown to inhibit the activity of certain enzymes, including histone deacetylases and carbonic anhydrases. Histone deacetylases are involved in the regulation of gene expression, and their inhibition has been shown to have therapeutic benefits in cancer, neurodegenerative diseases, and inflammatory disorders. Carbonic anhydrases are involved in the regulation of pH in the body, and their inhibition has been shown to have therapeutic benefits in glaucoma, epilepsy, and cancer.
Propiedades
IUPAC Name |
N-[3-[methyl(methylsulfonyl)amino]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S/c1-15(20(2,17)18)11-6-3-5-10(9-11)14-13(16)12-7-4-8-19-12/h3-9H,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HONGDQBVRUZTHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC(=C1)NC(=O)C2=CC=CO2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[methyl(methylsulfonyl)amino]phenyl}furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B5754858.png)
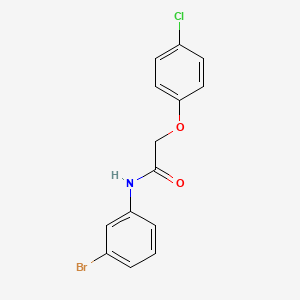
![4-(3-chloro-4-fluorophenyl)-5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5754872.png)
![4-chloro-N-[3-(methylthio)phenyl]benzamide](/img/structure/B5754874.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5754892.png)
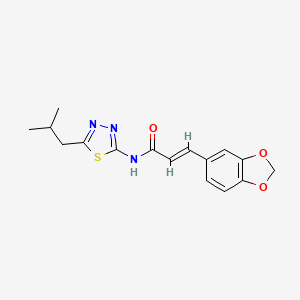
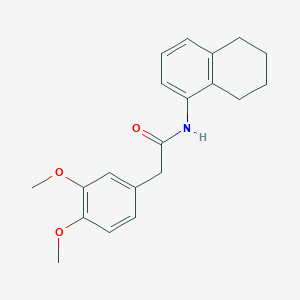

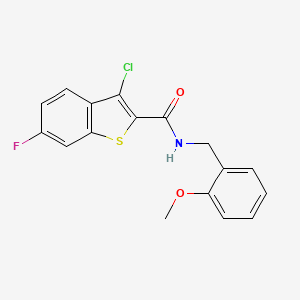
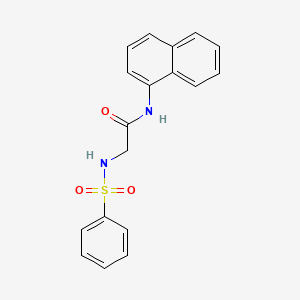
![7-[chloro(difluoro)methyl]-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5754943.png)
![N-(4-acetylphenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5754945.png)

